molecular formula C7H5BrF2O B3030998 2-Bromo-1,4-difluoro-3-methoxybenzene CAS No. 1208076-11-2

2-Bromo-1,4-difluoro-3-methoxybenzene

Cat. No.: B3030998
CAS No.: 1208076-11-2
M. Wt: 223.01
InChI Key: RVTSPLCYEWOMOD-UHFFFAOYSA-N
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Description

2-Bromo-1,4-difluoro-3-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (positions 1 and 4), and a methoxy group (position 3). The electronegative fluorine and bromine substituents, combined with the electron-donating methoxy group, likely influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-bromo-1,4-difluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTSPLCYEWOMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679247
Record name 2-Bromo-1,4-difluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-11-2
Record name 2-Bromo-1,4-difluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-difluoro-3-methoxybenzene typically involves the bromination and fluorination of methoxybenzene derivatives. One common method includes the bromination of 1,4-difluoro-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1,4-difluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-difluoro-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be readily substituted by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary depending on the structure and functional groups of the derivatives .

Comparison with Similar Compounds

Physicochemical Properties

The table below compares molecular parameters and solubility data for 2-Bromo-1,4-difluoro-3-methoxybenzene and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility (mmol/L) Key Substituents
This compound N/A C₇H₅BrF₂O ~223.02 Not reported Br (C2), F (C1, C4), OCH₃ (C3)
2-Bromo-1,3-dimethylbenzene 576-22-7 C₈H₉Br 185.06 0.10 Br (C2), CH₃ (C1, C3)
2-Fluoro-1,3-dimethylbenzene 443-88-9 C₈H₉F 124.15 0.46 F (C2), CH₃ (C1, C3)
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 245.07 Not reported Br (C2), COCH₃ (C4'), OCH₃
2-Bromo-1,4-dimethoxybenzene 25245-34-5 C₈H₉BrO₂ 217.06 Not reported Br (C2), OCH₃ (C1, C4)

Key Observations :

  • Solubility Trends : The solubility cutoff for GABAA receptor activity (0.10–0.46 mmol/L) observed in substituted benzenes suggests that compounds with bromine and methyl groups (e.g., 2-bromo-1,3-dimethylbenzene) exhibit lower solubility, while fluorinated analogs (e.g., 2-fluoro-1,3-dimethylbenzene) show higher solubility. For this compound, the combined effects of fluorine (polar) and methoxy (polar) may increase solubility compared to bromo-dimethyl analogs, though bromine’s bulk could offset this.
  • Molecular Weight : The target compound’s molecular weight (~223.02 g/mol) is higher than 2-bromo-1,4-dimethoxybenzene (217.06 g/mol) due to fluorine’s atomic mass contribution.

Pharmacological Activity

  • GABAA Receptor Modulation : Studies on substituted benzenes highlight a solubility-dependent "cut-off effect" for receptor activity . While 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) lacks receptor efficacy, 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) potentiates GABAA receptors. The target compound’s solubility, if within this range, might exhibit similar pharmacological behavior, though its methoxy group could introduce steric or electronic variations.

Biological Activity

2-Bromo-1,4-difluoro-3-methoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by the following structural features:

  • Bromine and Fluorine Substituents : These halogens can enhance the compound's reactivity and binding affinity to biological targets.
  • Methoxy Group : The presence of a methoxy group may influence solubility and biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific biomolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example:

  • Cell Lines Tested : The compound was tested against human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cells.
  • IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .

The mechanism underlying the anticancer activity of this compound involves:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G1 phase, which is associated with decreased expression of cyclins and cyclin-dependent kinases .
  • Apoptosis Induction : The compound may also promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window .
  • Mechanistic Insights in Animal Models :
    • Objective : To assess the in vivo efficacy of the compound.
    • Findings : Animal studies revealed significant tumor reduction in xenograft models treated with this compound compared to controls .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Observations
Anticancer ActivityHT-29 (Colon Cancer)15Moderate inhibition of growth
Anticancer ActivityA549 (Lung Cancer)25Induction of apoptosis
In Vivo EfficacyXenograft ModelsN/ASignificant tumor reduction observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-1,4-difluoro-3-methoxybenzene
Reactant of Route 2
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2-Bromo-1,4-difluoro-3-methoxybenzene

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